Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-
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Overview
Description
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to two methyl groups, a 1-phenyl-3-butenyl group, and a 2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- typically involves the hydrosilylation reaction. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction involves the addition of a silane to an alkene or alkyne, forming a silicon-carbon bond. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of its substituents with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, including organic molecules and biological macromolecules. The pathways involved often include hydrosilylation, where the silicon atom forms a bond with a carbon atom in an alkene or alkyne.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 1-phenyl-3-butenyl and 2-propenyl groups.
Trimethylsilane: Contains three methyl groups bonded to silicon.
Phenylsilane: Contains a phenyl group bonded to silicon.
Uniqueness
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both 1-phenyl-3-butenyl and 2-propenyl groups allows for versatile applications in various fields, distinguishing it from other silanes.
Properties
CAS No. |
200192-51-4 |
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Molecular Formula |
C15H22OSi |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
dimethyl-(1-phenylbut-3-enoxy)-prop-2-enylsilane |
InChI |
InChI=1S/C15H22OSi/c1-5-10-15(14-11-8-7-9-12-14)16-17(3,4)13-6-2/h5-9,11-12,15H,1-2,10,13H2,3-4H3 |
InChI Key |
LHLSLTPIHBXRGS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC=C)OC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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